molecular formula C10H17NO B2562876 3-(Tert-butylamino)cyclohex-2-en-1-one CAS No. 23076-03-1

3-(Tert-butylamino)cyclohex-2-en-1-one

Cat. No.: B2562876
CAS No.: 23076-03-1
M. Wt: 167.252
InChI Key: XKVYNTMJNQOFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H17NO It is characterized by a cyclohexene ring substituted with a tert-butylamino group at the third position and a ketone group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylamino)cyclohex-2-en-1-one typically involves the reaction of cyclohexanone with tert-butylamine under specific conditions. One common method includes:

    Starting Materials: Cyclohexanone and tert-butylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3-(Tert-butylamino)cyclohexanol.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 3-(Tert-butylamino)cyclohexanol.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

3-(Tert-butylamino)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The cyclohexene ring and ketone group also contribute to its overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)cyclohex-2-en-1-one
  • 3-(Ethylamino)cyclohex-2-en-1-one
  • 3-(Isopropylamino)cyclohex-2-en-1-one

Uniqueness

3-(Tert-butylamino)cyclohex-2-en-1-one is unique due to the presence of the bulky tert-butylamino group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

3-(tert-butylamino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10(2,3)11-8-5-4-6-9(12)7-8/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVYNTMJNQOFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=O)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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